molecular formula C6H9BrO2 B12666281 cis-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one CAS No. 41788-52-7

cis-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one

Cat. No.: B12666281
CAS No.: 41788-52-7
M. Wt: 193.04 g/mol
InChI Key: UIGUFPIRJDSCNF-XINAWCOVSA-N
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Description

cis-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one: is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a ring structure composed of four carbon atoms and one oxygen atom. The presence of bromine and methyl groups in this compound can significantly influence its chemical properties and reactivity.

Properties

CAS No.

41788-52-7

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

(3S,5R)-3-bromo-3,5-dimethyloxolan-2-one

InChI

InChI=1S/C6H9BrO2/c1-4-3-6(2,7)5(8)9-4/h4H,3H2,1-2H3/t4-,6+/m1/s1

InChI Key

UIGUFPIRJDSCNF-XINAWCOVSA-N

Isomeric SMILES

C[C@@H]1C[C@](C(=O)O1)(C)Br

Canonical SMILES

CC1CC(C(=O)O1)(C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one typically involves the bromination of dihydro-3,5-dimethylfuran-2(3H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure the cis configuration of the product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process would also include purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions may target the bromine atom, leading to debromination.

    Substitution: The bromine atom can be substituted by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used in substitution reactions.

Major Products

    Oxidation: More oxidized furan derivatives.

    Reduction: Dihydro-3,5-dimethylfuran-2(3H)-one.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

cis-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a building block for biologically active molecules.

    Medicine: Potential precursor for pharmaceutical compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound’s reactivity could influence its interaction with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Bromofuran: Lacks the dihydro and methyl groups, making it less sterically hindered.

    3,5-Dimethylfuran: Lacks the bromine atom, affecting its reactivity.

    cis-3-Bromodihydrofuran: Similar structure but without the methyl groups.

Uniqueness

  • The presence of both bromine and methyl groups in cis-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one makes it unique in terms of steric and electronic effects, influencing its reactivity and potential applications.

Biological Activity

Cis-3-bromodihydro-3,5-dimethylfuran-2(3H)-one, also known as 2(3H)-furanone, 3-bromodihydro-3,5-dimethyl-, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, cytotoxic effects, and potential applications in pharmacology.

  • Chemical Formula : C6H9BrO2
  • Molecular Weight : 164.985 g/mol
  • CAS Number : 41788-52-7

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related furanones have shown broad-spectrum antimicrobial effects against various pathogens. The mechanism of action often involves interference with microbial cell wall synthesis and metabolic pathways.

Compound Microorganism Activity
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)Candida albicansAntifungal activity, cell cycle arrest at S and G2/M phases
This compoundE. coliPotential inhibition (specific studies needed)

Cytotoxic Effects

The cytotoxic properties of this compound have been explored in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in human tumor cells.

Cell Line IC50 (µM) Effect
RKO60.70Moderate inhibition
PC-349.79High inhibition
HeLa78.72Moderate inhibition

These values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising avenue for further research into its anticancer potential.

Case Studies and Research Findings

  • Antifungal Activity : A study demonstrated that DMHF exhibited antifungal activity against Candida albicans by disrupting its dimorphic transition, which is crucial for its pathogenicity. The compound arrested the cell cycle in specific phases, indicating a targeted mechanism of action .
  • Cytotoxicity in Tumor Cells : Research on bis(spiro-pyrazolone) cyclopropanes indicated that derivatives with structures similar to this compound showed significant cytotoxicity against various human cancer cell lines. The study highlighted the need for further exploration into the structure-activity relationship to optimize efficacy .

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